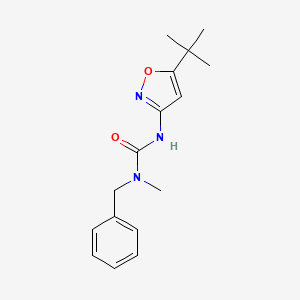
N-Benzyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a tert-butyl group, an oxazole ring, and a urea moiety, making it a subject of interest in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of benzyl isocyanate with 5-tert-butyl-3-amino-1,2-oxazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N
Properties
CAS No. |
55808-43-0 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-benzyl-3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)13-10-14(18-21-13)17-15(20)19(4)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,17,18,20) |
InChI Key |
HTBJTHPYKWCSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















